5-(acetylamino)-2-chlorobenzamide
Description
Properties
IUPAC Name |
5-acetamido-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-5(13)12-6-2-3-8(10)7(4-6)9(11)14/h2-4H,1H3,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIUVSYJNFKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula : C$7$H$7$ClN$_2$O
- Molecular Weight : 170.596 g/mol
- IR Spectroscopy : Key peaks include N–H stretching (3300–3100 cm$^{-1}$), C=O (amide I band, ~1650 cm$^{-1}$), and C–Cl (750–550 cm$^{-1}$) .
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The acetyl group at position 5 significantly influences the compound’s physical properties. For instance:
Functional Group Comparisons
- Amide vs. Carboxylic Acid: 5-Amino-2-chlorobenzoic acid (CAS 89-54-3) exhibits higher aqueous solubility due to its carboxylic acid group, whereas this compound’s amide group enhances stability against hydrolysis .
Structural Analogs with Varied Substituents
- Methyl Substituents: 2-Amino-5-methylbenzamide () shows reduced steric hindrance compared to the acetylated analog, facilitating easier crystallization .
- Complex Derivatives: N-[5-(Acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide (CAS 1285931-32-9) incorporates a furan ring, expanding π-conjugation and altering electronic properties .
Q & A
Q. What are the established synthetic routes for 5-(acetylamino)-2-chlorobenzamide, and what reaction conditions optimize yield?
The compound is synthesized via sequential acetylation and amidation. A representative method involves:
- Step 1 : Acetylation of 2-amino-5-chlorobenzoic acid using acetic anhydride under reflux to form the acetylated intermediate .
- Step 2 : Amidation using aqueous ammonium hydroxide at room temperature, achieving ~42–71% yields depending on stoichiometry and reaction time . Key parameters include temperature control (reflux for acetylation, ambient for amidation) and catalyst selection (e.g., sulfuric acid for acetylation).
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : Confirms acetyl group presence (δ 2.1–2.3 ppm for CH₃) and aromatic proton environments (δ 7.2–8.1 ppm) .
- X-ray Diffraction (XRD) : Resolves crystal polymorphism, critical for reproducibility in pharmacological studies .
- HPLC : Purity assessment (>98% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. What are the solubility properties of this compound in common solvents?
The compound is moderately soluble in acetone (20–25 mg/mL at 25°C) but poorly soluble in water (<1 mg/mL). Solubility enhances in dimethyl sulfoxide (DMSO) for biological assays .
Advanced Research Questions
Q. How does crystal polymorphism affect the physicochemical properties of this compound?
Polymorphs arise from variations in hydrogen bonding (e.g., amide-amide vs. amide-chloro interactions). For example:
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Discrepancies often stem from:
- Reagent Quality : Impurities in starting materials (e.g., 2-amino-5-chlorobenzoic acid) reduce yields. Use HPLC-validated reagents .
- Reaction Monitoring : Incomplete acetylation (via TLC or FTIR) leads to side products. Optimize reaction times (1–2 hours for acetylation) .
- Crystallization Methods : Slow cooling vs. rapid precipitation affects crystal form and purity .
Q. What mechanistic insights explain the reactivity of the acetylated amine group in further derivatization?
The acetyl group acts as a directing/protecting group:
- Electrophilic Substitution : Chlorine at position 2 deactivates the ring, favoring meta-substitution in further reactions.
- Nucleophilic Attack : The amide nitrogen participates in cross-coupling (e.g., Suzuki reactions) under palladium catalysis, enabling functionalization for structure-activity studies .
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
- Docking Studies : Predict binding affinity to targets (e.g., kinase enzymes) using software like AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with antimicrobial potency, as seen in related benzamide derivatives .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
